![molecular formula C22H24N6O2 B2453521 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799837-45-9](/img/structure/B2453521.png)

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

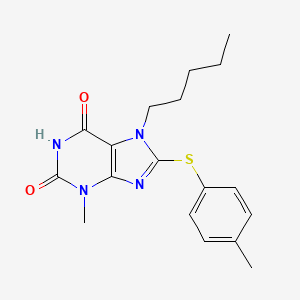

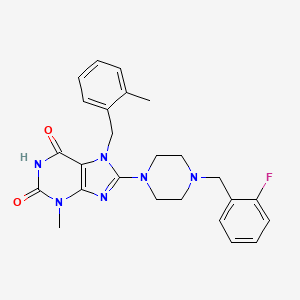

The compound is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoxaline derivatives can generally be synthesized by adopting green chemistry principles . For example, furan liquid crystal derivatives have been synthesized and investigated for their mesomorphic and optical characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furan derivatives have been shown to exhibit certain optical characteristics .Applications De Recherche Scientifique

Synthetic Methodologies and Heterocyclic Chemistry The research in this area focuses on the synthesis of complex heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials. The synthesis of pyrrolo[2,3-b]quinoxalines, for example, involves innovative synthetic strategies that facilitate the construction of these compounds. This work is fundamental in expanding the toolkit available for chemists to design and synthesize novel compounds with potential therapeutic applications (Saripinar et al., 2007).

Pharmacological Potential and Bioactivity Studies on related compounds, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, have demonstrated significant antiproliferative activity against various cancer cell lines. These findings suggest that compounds within this class may serve as leads for the development of new anticancer agents. The structural features of these compounds, including the quinoxaline core, are critical for their bioactivity, underscoring the importance of continued research in this area (Hung et al., 2014).

Chemical Diversity and Modification The versatility of the quinoxaline scaffold allows for the generation of a wide range of derivatives through various chemical reactions, including halogenation, cyclization, and nucleophilic substitution. These modifications significantly expand the chemical diversity and potential applications of these compounds in areas such as materials science and drug discovery (Le et al., 2021).

Molecular Modeling and Design The design and synthesis of novel compounds often involve computational studies to predict their structural and electronic properties. This approach facilitates the identification of promising compounds with desired biological or physical properties, streamlining the drug development process. For instance, the synthesis and characterization of organic salts derived from quinoxaline derivatives underscore the importance of computational tools in guiding synthetic efforts and understanding the properties of these compounds (Faizi et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-2-3-4-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-9-8-13-30-15/h5-6,8-11,13-14H,2-4,7,12,23H2,1H3,(H,24,29)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVNQYMVLRRYTD-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2453459.png)

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)